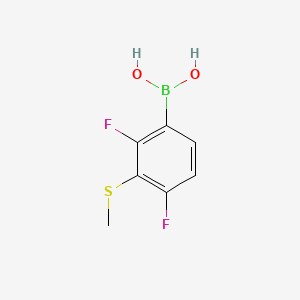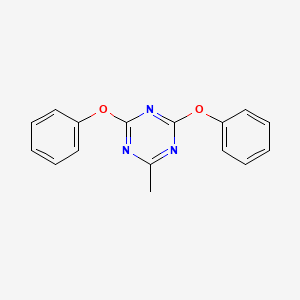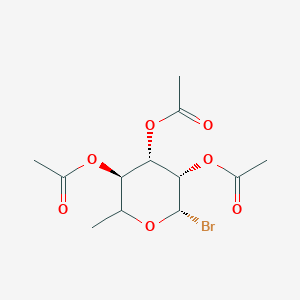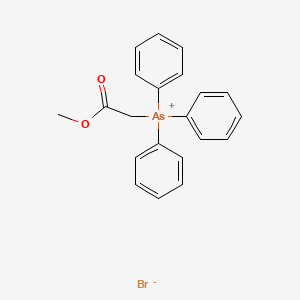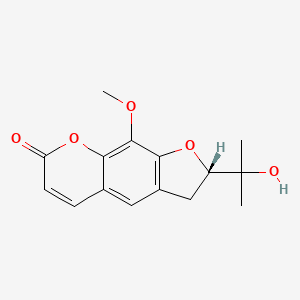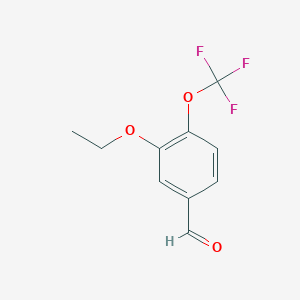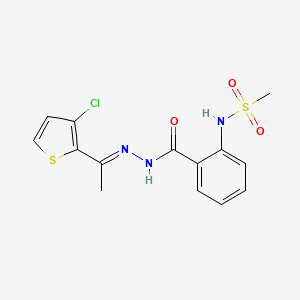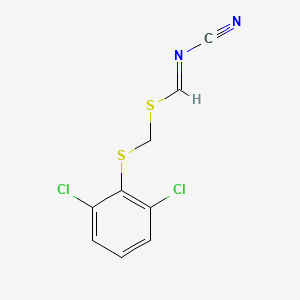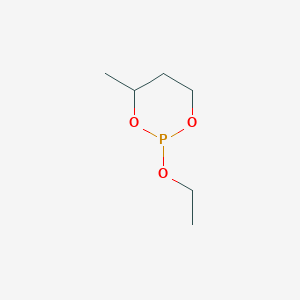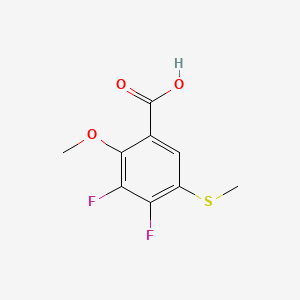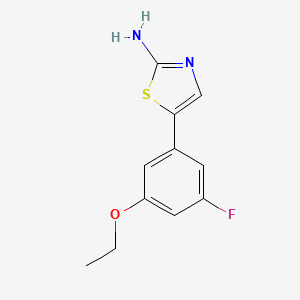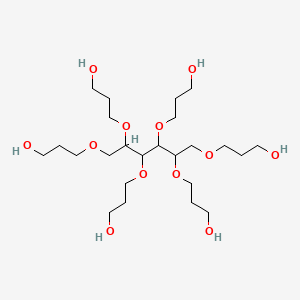
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is a polyol compound, which is a derivative of sorbitol It is characterized by the presence of six hydroxypropyl groups attached to the hexitol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol typically involves the reaction of sorbitol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of sorbitol react with the chloropropyl groups to form the desired product. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an organic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Sorbitol and 3-chloropropanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of hexakis-(3-hydroxypropyl)hexanoic acid.
Reduction: Formation of hexakis-(3-hydroxypropyl)hexane.
Substitution: Formation of hexakis-(3-chloropropyl)hexitol.
Applications De Recherche Scientifique
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a cryoprotectant in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydroxypropyl groups provide hydrophobic interactions. These interactions can influence the stability, solubility, and bioavailability of compounds in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5,6-hexakis-O-(2-hydroxyethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(3-pyridinylcarbonyl)hexitol
Uniqueness
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is unique due to the presence of hydroxypropyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications, especially in the formulation of pharmaceuticals and specialty chemicals.
Propriétés
Numéro CAS |
109224-17-1 |
|---|---|
Formule moléculaire |
C24H50O12 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
3-[2,3,4,5,6-pentakis(3-hydroxypropoxy)hexoxy]propan-1-ol |
InChI |
InChI=1S/C24H50O12/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-30H,1-20H2 |
Clé InChI |
OJZGCEDLMNSDNY-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCC(C(C(C(COCCCO)OCCCO)OCCCO)OCCCO)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
